4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid
Overview
Description
4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzoic acid, an isoxazole ring, and an isoindoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. Isoxazoles can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity .
The isoindoline moiety can be introduced through a condensation reaction involving phthalic anhydride and an appropriate amine . The final step involves coupling the isoxazole and isoindoline intermediates with 4-chlorobenzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. Continuous flow reactors and green chemistry principles could be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:
Substitution: The chloro group on the benzoic acid moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring and isoindoline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-methyl-3-isoxazolyl derivatives share the isoxazole ring and exhibit similar biological activities.
Isoindoline Derivatives:
Uniqueness
4-Chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-chloro-2-[[2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O6/c1-9-6-16(23-30-9)24-18(26)12-4-2-10(7-14(12)19(24)27)17(25)22-15-8-11(21)3-5-13(15)20(28)29/h2-8H,1H3,(H,22,25)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDUYHFHUWDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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